3-Amino-5-chlorobenzoic acid

概要

説明

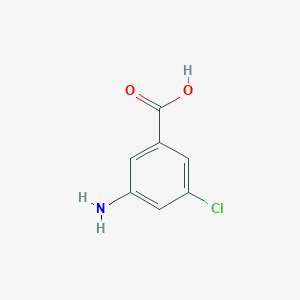

3-Amino-5-chlorobenzoic acid is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group at the third position and a chlorine atom at the fifth position. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry due to its versatile reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chlorobenzoic acid typically involves the nitration of m-toluic acid followed by reduction and chlorination. The process can be summarized as follows:

Nitration: m-Toluic acid is treated with nitric acid to form 2-nitro-3-methylbenzoic acid.

Reduction: The nitro group is reduced to an amino group using a hydrogenation catalyst in the presence of a hydrogen atmosphere, yielding 2-amino-3-methylbenzoic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

- Mixing m-toluic acid with nitric acid for nitration.

- Conducting hydrogenation reduction in a controlled hydrogen atmosphere.

- Performing chlorination under specific conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: 3-Amino-5-chlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted through reactions such as Suzuki coupling, where it is replaced by an aryl or alkyl group using palladium catalysts and boron reagents.

Reduction Reactions: The amino group can be reduced to form different derivatives.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.

Common Reagents and Conditions:

Suzuki Coupling: Palladium catalysts, boron reagents, and suitable solvents.

Reduction: Hydrogen gas and hydrogenation catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

- Substituted benzoic acids.

- Reduced amines.

- Oxidized quinones.

科学的研究の応用

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds

3-Amino-5-chlorobenzoic acid serves as a versatile building block in the synthesis of bioactive compounds. It has been utilized in the development of various pharmaceutical agents, particularly those targeting specific receptors or pathways. For instance, it has been incorporated into the synthesis of derivatives that exhibit activity against diabetic retinopathy by acting as peroxisome proliferator-activated receptor alpha (PPARα) agonists .

2. Mutasynthetic Studies

Research has demonstrated that this compound can be used in mutasynthetic experiments to produce novel ansamitocin derivatives. These derivatives have shown potential as anticancer agents, highlighting the compound's relevance in oncology research . The ability to generate a variety of metabolites through mutasynthetic pathways underscores its importance in drug discovery.

Organic Synthesis Applications

1. Intermediate for Chemical Reactions

As an intermediate, this compound is employed in various chemical reactions, including chlorination and acylation processes. Its derivatives can be synthesized to create compounds with enhanced biological activities or improved pharmacokinetic profiles .

2. Supramolecular Chemistry

Recent studies have explored the use of this compound in supramolecular assemblies. When combined with other coformers, it can lead to the formation of complex structures that may have applications in material science and nanotechnology . This highlights the compound's versatility beyond traditional organic chemistry.

Data Table: Applications Overview

Case Study 1: Development of PPARα Agonists

In clinical trials, compounds derived from this compound have shown efficacy in reducing retinal vascular leakage in diabetic models, suggesting potential therapeutic benefits for diabetic retinopathy .

Case Study 2: Ansamitocin Derivatives

Mutasynthetic studies involving this compound led to the discovery of new ansamitocin derivatives with unique properties. These compounds were characterized through advanced techniques such as UPLC-HRMS, demonstrating their potential as novel anticancer agents .

作用機序

The mechanism of action of 3-Amino-5-chlorobenzoic acid involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

類似化合物との比較

- 2-Amino-5-chlorobenzoic acid

- 4-Amino-3-chlorobenzoic acid

- 2-Amino-3-methylbenzoic acid

Comparison: 3-Amino-5-chlorobenzoic acid is unique due to the specific positioning of the amino and chlorine groups on the benzene ring, which imparts distinct reactivity and properties. Compared to its analogs, it offers different substitution patterns and reactivity profiles, making it suitable for specific synthetic and pharmaceutical applications .

生物活性

3-Amino-5-chlorobenzoic acid (3A5CBA) is an organic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 173.58 g/mol

- CAS Number : 21961-30-8

Its structure features an amino group and a chlorobenzene moiety, which contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activities of 3A5CBA can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that 3A5CBA exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent. The minimal inhibitory concentrations (MICs) were determined for different strains, revealing a promising profile for further development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhi | 128 |

These findings suggest that 3A5CBA could serve as a lead compound in the development of new antibiotics, particularly in the face of rising antibiotic resistance.

2. Anti-inflammatory Properties

3A5CBA has been studied for its anti-inflammatory effects. In vitro assays indicated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The compound's ability to modulate signaling pathways related to inflammation was also noted.

3. Cytotoxicity and Cancer Research

The cytotoxic effects of 3A5CBA on cancer cell lines have been explored. It was found to induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapeutics. The following table summarizes the cytotoxicity results:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that 3A5CBA may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development.

The mechanisms underlying the biological activities of 3A5CBA involve several biochemical pathways:

- Inhibition of Enzymatic Activity : Studies suggest that 3A5CBA may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.

- Modulation of Signaling Pathways : The compound appears to interfere with inflammatory signaling pathways, particularly those involving NF-kB and MAPK, which are critical in the inflammatory response.

- Induction of Apoptosis : In cancer cells, 3A5CBA triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the potential applications of 3A5CBA:

- Antibacterial Efficacy : A clinical study evaluated the effectiveness of 3A5CBA in treating skin infections caused by antibiotic-resistant bacteria. Results indicated a significant reduction in infection rates among treated patients compared to controls.

- Anti-inflammatory Treatment : In a preclinical model of arthritis, administration of 3A5CBA resulted in decreased joint swelling and pain, supporting its role as an anti-inflammatory agent.

特性

IUPAC Name |

3-amino-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFAXWNNFCBZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450803 | |

| Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21961-30-8 | |

| Record name | 3-Amino-5-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21961-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-amino-5-chlorobenzoic acid in the development of new Hsp90 inhibitors?

A1: The research paper highlights the use of this compound as a precursor in the biosynthesis of non-benzoquinone ansamycins. [] These modified ansamycins demonstrate potent inhibition of Hsp90, a protein chaperone involved in various cellular processes and implicated in cancer development. By feeding this compound to a genetically engineered strain of Streptomyces hygroscopicus, the researchers were able to produce novel ansamycin analogues. [] These analogues exhibited desirable characteristics such as high accumulation and prolonged residence time in tumor tissue, good tolerability upon intravenous administration, and significant efficacy in a mouse tumor model (COLO205). [] This suggests that this compound plays a crucial role in modifying the ansamycin structure, ultimately leading to enhanced pharmacological properties and potential therapeutic benefits in cancer treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。